4-chloro-2-methylphenyl 3-(3-nitrophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Synthesis of compounds similar to 4-chloro-2-methylphenyl 3-(3-nitrophenyl)acrylate, like 4-nitrophenyl acrylate, involves reacting precursors like 4-nitrophenol with other chemicals and characterizing the product using IR, 1H and 13C NMR spectroscopy (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).

Molecular Structure Analysis

- The molecular and vibrational properties of compounds structurally related to 4-chloro-2-methylphenyl 3-(3-nitrophenyl)acrylate have been studied using FTIR, FT-Raman spectra, and DFT calculations, revealing insights into their electronic structures and stability (Castillo et al., 2017).

Chemical Reactions and Properties

- Reactions involving compounds like 3-aryl-2-nitroacrylates with titanium tetrachloride result in various products depending on the reaction conditions, demonstrating the compound's reactive versatility (Hirotani & Zen, 1994).

Physical Properties Analysis

- Analysis of physical properties such as thermal stability and glass transition temperatures can be done using TGA and DSC analysis, as seen in studies of related acrylates (Thamizharasi, Gnanasundaram, & Reddy, 1999).

Chemical Properties Analysis

- The chemical properties, including reactivity ratios, can be evaluated using spectroscopic techniques and methodologies like the Fineman-Ross and Kelen-Tudos methods, as applied in the study of similar acrylates (Thamizharasi, Gnanasundaram, & Rao, 1996).

Aplicaciones Científicas De Investigación

Copolymerization and Polymer Synthesis

- Copolymerization with Styrene : Copolymers of nitrophenyl acrylates with styrene were prepared, showcasing their potential in creating materials with specific properties through the modification of monomer reactivity ratios and polymer composition (Thamizharasi et al., 1996).

- Photosensitive Polymers : The synthesis of acrylate and methacrylate monomers with photodimerizable α,β-unsaturated ketone moieties highlighted the development of photosensitive polymers for potential applications in imaging and photocrosslinking (Reddy et al., 1998).

Material Characterization and Applications

- Electrochemical Studies : Investigation into the electrochemical properties of methyl nitrophenyl acrylates suggested their use in understanding the mechanisms of drug action, particularly in anticancer studies, demonstrating their bioreductive capabilities and interactions with biomolecules (Goulart et al., 2007).

- AIE-active Polymer Nanoparticles : The development of acrylate polymers with aggregation-induced emission (AIE) characteristics for the effective detection of nitro compounds indicated their potential as fluorescent sensors for explosives detection (Zhou et al., 2014).

Environmental and Catalytic Applications

- Heavy Metal Ion Removal : The synthesis of hydrogels capable of absorbing heavy metal ions from aqueous media and their conversion to nanoparticles for catalysis highlighted a two-fold application in environmental remediation and catalyst system generation (Javed et al., 2018).

Corrosion Inhibition

- Acrylamide Derivatives as Corrosion Inhibitors : Studies on acrylamide derivatives demonstrated their effectiveness as corrosion inhibitors, indicating potential applications in protecting metals in acidic environments (Abu-Rayyan et al., 2022).

Propiedades

IUPAC Name |

(4-chloro-2-methylphenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c1-11-9-13(17)6-7-15(11)22-16(19)8-5-12-3-2-4-14(10-12)18(20)21/h2-10H,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYUILNURAAKFJ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-methylphenyl (2E)-3-(3-nitrophenyl)prop-2-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

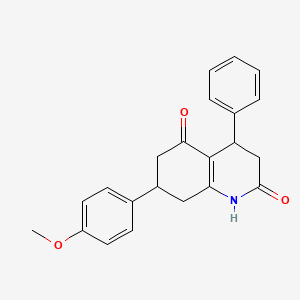

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

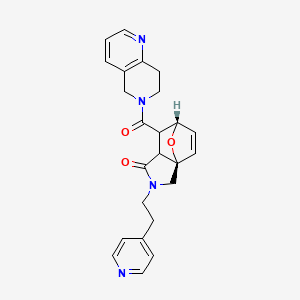

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)